molecular formula C22H27NO4 B11986805 Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Katalognummer: B11986805
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: IIEXCVAQLRVRHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C22H27NO4. It is a synthetic chemical often used in research and industrial applications due to its unique structural properties. The compound is characterized by the presence of a propyl ester group, a tert-butylphenoxy group, and an acylamino benzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:

    Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-tert-butylphenoxyacetic acid is then acylated with acetic anhydride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the product is esterified with propanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
  • Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
  • Propyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.

Eigenschaften

Molekularformel

C22H27NO4

Molekulargewicht

369.5 g/mol

IUPAC-Name

propyl 4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H27NO4/c1-5-14-26-21(25)16-6-10-18(11-7-16)23-20(24)15-27-19-12-8-17(9-13-19)22(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,23,24)

InChI-Schlüssel

IIEXCVAQLRVRHB-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.